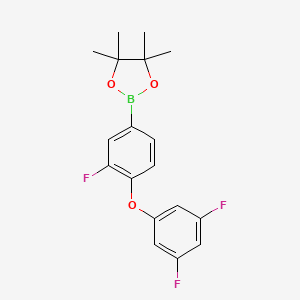![molecular formula C27H30NOP B12497911 (4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12497911.png)
(4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole is a chiral, bidentate ligand derived from the amino alcohol valinol. It belongs to a broader class of phosphinooxazolines ligands and has found application in asymmetric catalysis . This compound is notable for its ability to form stable complexes with various metals, making it valuable in catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole typically involves the following steps :
Formation of the Phosphine Moiety: This step involves the reaction between 2-bromobenzonitrile and chlorodiphenylphosphine.
Formation of the Oxazoline Ring: The oxazoline ring is formed in a Witte Seeliger reaction.
Complex Formation: The resulting product is an air-stable zinc complex, which must be treated with bipyridine to obtain the free ligand.
The synthesis is performed under an inert atmosphere (argon or nitrogen) to avoid contact with air, although the final product is not air-sensitive.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole undergoes various types of reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole has several scientific research applications :
Chemistry: It is widely used in asymmetric catalysis, particularly in the hydrogenation of olefins.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloenzymes and other metal-dependent biological processes.
Industry: It is used in the production of fine chemicals and in various catalytic processes.
Wirkmechanismus
The mechanism of action of 2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole involves its ability to form stable complexes with transition metals . These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphine and oxazoline groups coordinate to the metal center, stabilizing the transition state and enhancing the reaction rate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(diphenylphosphino)propane (DPPP)
- 1,2-Bis(diphenylphosphino)benzene (DPPB)
- 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Uniqueness
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole is unique due to its chiral nature and its ability to form highly stable complexes with metals. This stability and chiral induction make it particularly valuable in asymmetric catalysis, where it can produce enantiomerically pure products with high efficiency.
Eigenschaften
Molekularformel |
C27H30NOP |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
diphenyl-[2-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C27H30NOP/c1-20(2)24-19-29-26(28-24)27(3,4)23-17-11-12-18-25(23)30(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-18,20,24H,19H2,1-4H3 |
InChI-Schlüssel |
IXFGFYRYWCQJAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B12497834.png)

![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)
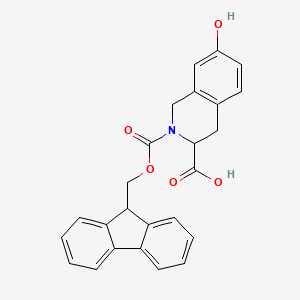

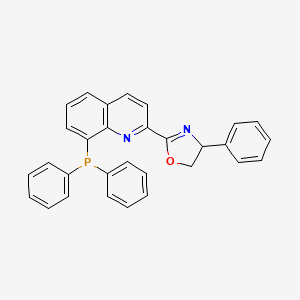
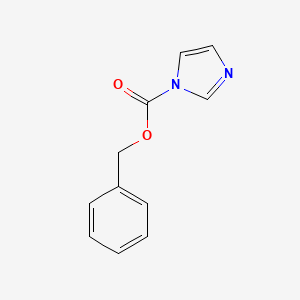
![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)
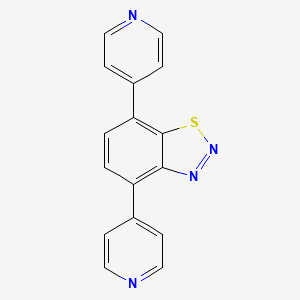

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12497902.png)
![3-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12497905.png)
